- Kinetic and mechanistic characterization of the formyl-CoA transferase from Oxalobacter formigenes, Journal of Biological Chemistry, 2004, 279(34), 36003-36012
Cas no 13131-49-2 (Coenzyme A, S-formate)
Coenzyme A, S-formate structure
Product Name:Coenzyme A, S-formate
CAS No:13131-49-2
MF:C22H36N7O17P3S
MW:795.544226646423
CID:148409
PubChem ID:3082032
Update Time:2025-04-19
Coenzyme A, S-formate Chemical and Physical Properties
Names and Identifiers
-
- Coenzyme A, S-formate
- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] me
- Formyl-CoA
- formyl-coenzyme A
- S-{(9R)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} thioformate (non-preferred name)
- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] methanethioate
- Formyl coenzyme A
- Formyl CoA
- C22H36N7O17P3S
- Formyl-coenzyme A; (Acyl-CoA); [M+H]+;
- 9-{5-O-[{[{4-[(3-{[2-(Formylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
- S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) methanethioate
- Q27098077
- DTXSID90927156
- C00798
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] methanethioate
- 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(formylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
- S-{(9r,13s,15r)-17-[(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-4-Hydroxy-3-(Phosphonooxy)tetrahydrofuran-2-Yl]-9,13,15-Trihydroxy-10,10-Dimethyl-13,15-Dioxido-4,8-Dioxo-12,14,16-Trioxa-3,7-Diaza-13,15-Diphosphaheptadec-1-Yl} Thioformate
- CHEBI:15522
- FYN
- 13131-49-2
- C22-H36-N7-O17-P3-S
- Formyl coenzyme A
- S-{(9R,13S,15R)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} thioformate (non-preferred name)
-
Coenzyme A, S-formate Production Method
Production Method 1
Reaction Conditions
1.1R:Ac2O, 2.5 h, 45°C; 45°C → rt
1.2R:C5H5N, 24 h, rt
2.1
1.2R:C5H5N, 24 h, rt
2.1
Reference
Coenzyme A, S-formate Raw materials
Coenzyme A, S-formate Preparation Products
Coenzyme A, S-formate Related Literature
-
Xiang Sheng,Yongjun Liu,Rui Zhang RSC Adv. 2014 4 35777
-
Christopher T. Walsh Nat. Prod. Rep. 2020 37 100
-
Wolfgang Buckel,Bernard T. Golding Chem. Soc. Rev. 1996 25 329
-
4. 9 Reaction mechanisms. Part (iii) Bioorganic enzyme-catalyzed reactionsNigel G. J. Richards Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2000 96 347
-
Moshe Goldsmith,Shiri Barad,Yoav Peleg,Shira Albeck,Orly Dym,Alexander Brandis,Tevie Mehlman,Ziv Reich RSC Chem. Biol. 2022 3 320
13131-49-2 (Coenzyme A, S-formate) Related Products
- 102029-73-2(Acetyl Coenzyme A trisodium)
- 85-61-0(Coenzyme A)
- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)
- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))
- 108347-97-3(Succinyl Coenzyme A Sodium)
- 1264-52-4(Octanoyl Coenzyme A)
- 1763-10-6(Coenzyme A, S-hexadecanoate)
- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent